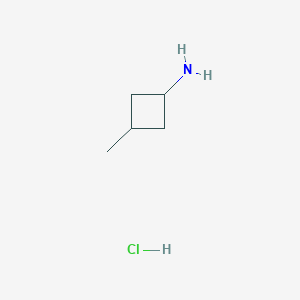

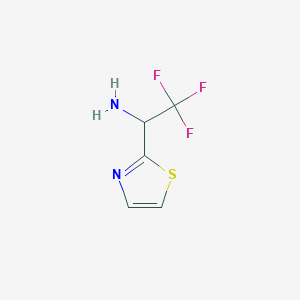

2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Eco-friendly Synthesis of Trifluoromethyl-substituted Compounds

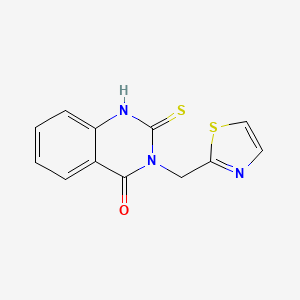

The research presented in the first paper outlines an eco-friendly synthesis method for a new series of trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines. This synthesis involves a cyclocondensation reaction that utilizes water as a solvent and does not require catalysts. The yields of the N-(pyrimidinyl)-1H-(benzo[d]thiazolyl)amines obtained ranged from 60 to 88%. Further derivatization of these compounds through N-alkylation and N-alkenylation reactions resulted in tertiary amines with yields between 55 to 82%. Additionally, the study evaluated the Lipinski parameters and total antioxidant activity of the synthesized arylamines, indicating potential pharmaceutical relevance .

Molecular Structure and Antitumor Activity

The second paper focuses on the synthesis of two novel 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives. These derivatives were synthesized through nucleophilic substitution starting from specific amines and a one-pot procedure involving trifluoroacetic acid and phosphorous oxychloride. The crystal structures of the compounds were determined using single-crystal X-ray diffraction, revealing their crystallization in the monoclinic system with detailed space group information. Notably, one of the synthesized compounds exhibited more potent antitumor activity against BCG-823 cells compared to 5-fluorouracil, a commonly used chemotherapy drug. This suggests the potential for these compounds to be developed as antitumor agents .

Physical and Chemical Properties Analysis

While the provided papers do not directly analyze the physical and chemical properties of 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine, they do provide insights into the properties of closely related trifluoromethyl-substituted compounds. The synthesis methods described in the papers suggest that these compounds are stable under the conditions used for their preparation. The crystal structure analysis from the second paper provides information on the molecular geometry and potential intermolecular interactions, which are crucial for understanding the physical properties of these compounds. The antitumor activity assessment also indirectly suggests the chemical reactivity and biological interaction capabilities of these molecules .

Wissenschaftliche Forschungsanwendungen

Eco-Friendly Synthesis and Antioxidant Activity

2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine has been utilized in the eco-friendly synthesis of trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines. This synthesis involves a cyclocondensation reaction, which is performed in water without catalysts, yielding products with significant antioxidant activity (Bonacorso et al., 2016).

Synthesis of Bromodifluoromethyl Thiazoles

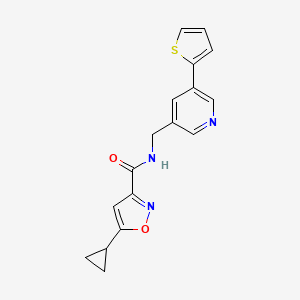

The compound plays a role in the synthesis of bromodifluoromethyl thiazoles, which are relevant in drug discovery programs. Its use in reactions with aromatic amines and sodium thiocyanate leads to the formation of thiazoles, useful in the creation of novel drugs (Colella et al., 2018).

Metal-Free Oxidative C–H Functionalization

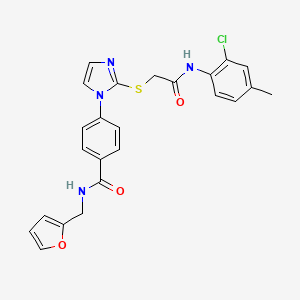

This compound is significant in the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines via a metal-free oxidative C–S bond formation strategy. This method features a broad scope of substrates and a simple product purification procedure (Mariappan et al., 2016).

Corrosion Inhibition Studies

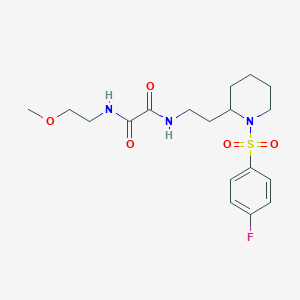

Studies on corrosion inhibition performances of thiazole derivatives, which include 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine, have been conducted. These studies involve quantum chemical parameters and molecular dynamics simulations to evaluate the effectiveness of these compounds in preventing corrosion of iron (Kaya et al., 2016).

Crystal Structure Analysis

The crystal structure of 4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl 2,2,2-trifluoroacetate, a derivative of this compound, has been analyzed. This study provides insight into the molecular geometry and interactions, which are crucial for understanding its reactivity and potential applications (Asiri et al., 2012).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2S/c6-5(7,8)3(9)4-10-1-2-11-4/h1-3H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIHPBYKEIKBAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2551762.png)

![N-(2-chlorobenzyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2551763.png)

![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551766.png)

![4-[(2,3-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2551767.png)

![{2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B2551776.png)

![N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2551777.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-oxopropylsulfanyl)purine-2,6-dione](/img/structure/B2551780.png)